3-Formyl rifamycin SV O-3-phenylpropyl oxime
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Overview
Description
3-Formyl rifamycin SV O-3-phenylpropyl oxime is a derivative of rifamycin, a well-known antibiotic. Rifamycins are a group of antibiotics that are particularly effective against mycobacteria, including the bacteria that cause tuberculosis and leprosy. The modification of rifamycin SV to form this compound involves the addition of a formyl group and an oxime group, which can potentially alter its biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl rifamycin SV O-3-phenylpropyl oxime typically involves multiple steps starting from rifamycin S. The process includes the formation of 3-formyl rifamycin SV, followed by the reaction with O-3-phenylpropyl hydroxylamine to form the oxime derivative. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which offers advantages such as controlled mixing, enhanced heat and mass transfer, and expanded reaction conditions. This method improves the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Formyl rifamycin SV O-3-phenylpropyl oxime undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxime group can be reduced to an amine.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives from oxidation, amine derivatives from reduction, and substituted phenylpropyl derivatives from substitution reactions .
Scientific Research Applications
3-Formyl rifamycin SV O-3-phenylpropyl oxime has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various rifamycin derivatives with potential antimicrobial activity.
Biology: It is studied for its interactions with bacterial RNA polymerase and its potential to inhibit bacterial growth.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by mycobacteria.
Industry: It is used in the development of new antibiotics and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of 3-Formyl rifamycin SV O-3-phenylpropyl oxime involves the inhibition of bacterial RNA polymerase, similar to other rifamycin derivatives. This inhibition prevents the transcription of bacterial DNA into RNA, thereby stopping bacterial protein synthesis and leading to bacterial cell death. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are related to the transcriptional machinery of bacteria .
Comparison with Similar Compounds
3-Formyl rifamycin SV O-3-phenylpropyl oxime is unique compared to other rifamycin derivatives due to its specific modifications. Similar compounds include:
Rifampicin: A widely used antibiotic for tuberculosis treatment.
Rifabutin: Used for treating Mycobacterium avium complex infections.
Rifapentine: Used for tuberculosis treatment with a longer half-life than rifampicin.
Rifaximin: Used for treating traveler’s diarrhea and hepatic encephalopathy
These compounds share a common mechanism of action but differ in their pharmacokinetic properties and specific clinical applications.
Properties
CAS No. |
38128-87-9 |
---|---|
Molecular Formula |
C47H58N2O13 |
Molecular Weight |
859.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-3-phenylpropoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H58N2O13/c1-24-15-13-16-25(2)46(57)49-37-32(23-48-60-21-14-19-31-17-11-10-12-18-31)41(54)34-35(42(37)55)40(53)29(6)44-36(34)45(56)47(8,62-44)59-22-20-33(58-9)26(3)43(61-30(7)50)28(5)39(52)27(4)38(24)51/h10-13,15-18,20,22-24,26-28,33,38-39,43,51-55H,14,19,21H2,1-9H3,(H,49,57)/b15-13+,22-20+,25-16-,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1 |
InChI Key |
RTZJZXNZOCDNHE-RIHAHWCPSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCCC5=CC=CC=C5)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCCC5=CC=CC=C5)C |
Origin of Product |
United States |
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